Phenyladenine dinucleotide

Beschreibung

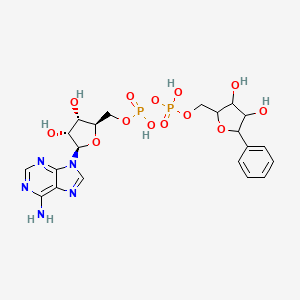

Dinucleotides are molecules composed of two nucleotide units linked by a phosphodiester bond. They play critical roles in biological systems, serving as cofactors (e.g., NADH), genetic material components, and regulatory elements. Such modifications could alter its biochemical properties, including stability, binding affinity, and interaction with proteins or nucleic acids. This article compares phenyladenine dinucleotide (theoretical) with structurally or functionally similar dinucleotides, leveraging insights from genomic, structural, and biochemical studies.

Eigenschaften

CAS-Nummer |

68134-82-7 |

|---|---|

Molekularformel |

C21H27N5O13P2 |

Molekulargewicht |

619.4 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4-dihydroxy-5-phenyloxolan-2-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C21H27N5O13P2/c22-19-13-20(24-8-23-19)26(9-25-13)21-17(30)15(28)12(38-21)7-36-41(33,34)39-40(31,32)35-6-11-14(27)16(29)18(37-11)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-18,21,27-30H,6-7H2,(H,31,32)(H,33,34)(H2,22,23,24)/t11?,12-,14?,15-,16?,17-,18?,21-/m1/s1 |

InChI-Schlüssel |

KFGSYRXPFCYJJR-UCRSCDPVSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Isomerische SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Synonyme |

phenyladenine dinucleotide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Dinucleotides

CpG Dinucleotides

CpG dinucleotides (cytosine followed by guanine linked by a phosphodiester bond) are well-studied in viral and eukaryotic genomes. Key findings include:

- Genomic Suppression: Vertebrate-infecting viruses exhibit significant CpG suppression due to host immune mechanisms targeting CpG-rich viral RNA . For example, flaviviruses show CpG underrepresentation at codon-codon interfaces, likely to evade host detection .

- Structural Dynamics : Substitutions like 5-chlorocytosine in CpG dinucleotides (e.g., PDB 4mgw) alter base-pairing and DNA flexibility, impacting protein binding .

NADH (Nicotinamide Adenine Dinucleotide)

NADH is a metabolic cofactor critical for redox reactions. Key contrasts include:

- Conformational Flexibility : NADH adopts distinct geometries in solution (e.g., α- vs. β-forms), affecting its interaction with enzymes .

- Functional Role : Unlike this compound, NADH’s adenine and nicotinamide moieties enable electron transfer. Phenyl substitutions could disrupt redox activity but enhance hydrophobicity.

Methodological Insights for Comparative Analysis

Synonymous Dinucleotide Usage (SDU)

SDU quantifies dinucleotide representation relative to synonymous codon usage, disentangling codon bias from host-driven selection . For example:

- Vertebrate viruses show CpG suppression across codon positions (SDU < 0) due to immune pressure .

- Applying SDU to this compound would require assessing its frequency against synonymous codon-encoded sequences.

Relative Dinucleotide Abundance (RDA)

RDA compares observed dinucleotide frequency to random expectations. NADH and CpG dinucleotides deviate significantly from RDA = 1, reflecting evolutionary constraints . This compound’s RDA could reveal selection for stability or interaction motifs.

Research Implications and Limitations

Q & A

Q. What strategies align phenomenological research methods with this compound’s functional dynamics?

- Methodological Answer : Use a bounded phenomenon approach:

- Define the phenomenon (e.g., "pH-dependent catalytic efficiency").

- Collect data via stopped-flow kinetics and circular dichroism.

- Analyze via hermeneutic cycles to iteratively refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.